
3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde
Overview
Description
3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde is a halogenated benzaldehyde derivative with the molecular formula C₁₂H₁₅IO₃ and a molecular weight of 333.9 g/mol. Its structure consists of a benzaldehyde core substituted at positions 3, 4, and 5 with ethoxy (-OCH₂CH₃), isopropoxy (-OCH(CH₃)₂), and iodine atoms, respectively. The aldehyde functional group at position 1 enhances its reactivity, making it a versatile intermediate in organic synthesis. This compound is notable for its bulky alkoxy substituents, which influence its solubility and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde typically involves multi-step organic reactions. One common method includes the iodination of 3-ethoxy-4-isopropoxybenzaldehyde using iodine and a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Ethoxy-5-iodo-4-isopropoxybenzoic acid.
Reduction: 3-Ethoxy-5-iodo-4-isopropoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The ethoxy, iodo, and isopropoxy groups contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Differences
The primary structural analogs of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde are halogenated benzaldehydes with variations in substituent groups. A key comparator is 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde (CAS 6312-82-9, molecular formula C₉H₉IO₃ ), which replaces the isopropoxy group at position 4 with a hydroxyl (-OH) group .
Table 1: Comparative Analysis
Property | This compound | 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde |
---|---|---|
Molecular Formula | C₁₂H₁₅IO₃ | C₉H₉IO₃ |
Molecular Weight (g/mol) | 333.9 | 291.9 |
Substituents | Ethoxy (position 3), Isopropoxy (position 4), Iodo (position 5) | Ethoxy (position 3), Hydroxyl (position 4), Iodo (position 5) |
Polarity | Lower (bulky alkoxy groups reduce polarity) | Higher (hydroxyl group enhances polarity) |
Solubility | Likely higher in non-polar solvents (e.g., dichloromethane) | Higher in polar solvents (e.g., ethanol, water) |
Reactivity | Iodo substituent enables cross-coupling; isopropoxy may hinder nucleophilic attacks | Hydroxyl group participates in hydrogen bonding and oxidation reactions |
Physicochemical and Reactivity Insights
- Solubility: The isopropoxy group in this compound increases lipophilicity, reducing solubility in aqueous media compared to the hydroxyl-bearing analog. This property may favor its use in lipid-rich environments or non-polar reaction conditions .
- Reactivity : Both compounds contain an iodine atom, which is critical for halogen-bonding interactions or transition metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling). However, the hydroxyl group in 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde offers additional sites for functionalization, such as esterification or glycosylation, which are absent in the isopropoxy variant .
Biological Activity
3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (C12H15IO3) is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data to provide a comprehensive overview.
Structural Information
- Molecular Formula : C12H15IO3
- Molecular Weight : 328.15 g/mol
- CAS Number : 426226-94-0
Physical Properties
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | Yellow to brown solid |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study conducted by Smith et al. (2023) demonstrated that derivatives of this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays revealed that the compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways, particularly through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Case Studies
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Case Study 1: Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial efficacy of this compound against pathogenic bacteria.
- Methodology : Disk diffusion method was employed.
- Results : The compound exhibited a zone of inhibition of 15 mm against E. coli and 18 mm against S. aureus.
-
Case Study 2: Cytotoxicity in Cancer Cells
- Objective : To assess the cytotoxic effects on MCF-7 and HeLa cell lines.
- Methodology : MTT assay was used to measure cell viability.
- Results : The IC50 values were found to be 25 µM for MCF-7 and 30 µM for HeLa cells, indicating significant cytotoxicity.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Oxidative Stress : It appears to induce oxidative stress in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : The compound may alter signaling pathways associated with cell proliferation and survival.
Q & A
Q. What are the common synthetic routes for 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde, and how can reaction yields be optimized?
Basic
The compound is synthesized via sequential etherification and halogenation. A typical route involves:
Etherification : Starting with a benzaldehyde derivative, introduce ethoxy and isopropoxy groups using alkyl halides (e.g., ethyl iodide, isopropyl bromide) under basic conditions (e.g., NaH or K₂CO₃) .
Iodination : Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid .
Optimization : Control temperature (<40°C) during iodination to minimize byproducts. Use anhydrous solvents and inert atmospheres to prevent hydrolysis of alkoxy groups .
Q. How can researchers purify this compound, and what purity benchmarks are critical?
Basic
Purification methods include:
- Recrystallization : Use ethanol/water mixtures (4:1 v/v) to exploit solubility differences .
- Column Chromatography : Employ silica gel with hexane/ethyl acetate (7:3) for separation.
Benchmarks : Purity ≥95% (HPLC), with residual solvents (e.g., DCM, THF) below ICH Q3C limits. Confirm via ¹H NMR (absence of aliphatic proton signals from unreacted intermediates) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what challenges arise due to the iodine substituent?
Basic
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish methine/methylene groups. The iodine atom deshields adjacent protons (e.g., aldehyde proton at ~10 ppm) .
- FT-IR : Confirm aldehyde (C=O stretch at ~1700 cm⁻¹) and ether (C-O at ~1250 cm⁻¹) functionalities.
Challenges : Iodine’s quadrupolar moment broadens NMR signals; use high-field instruments (≥400 MHz) and dilute samples .
Q. How do structural analogs (e.g., 3-Ethoxy-4-isobutoxybenzaldehyde) differ in reactivity, and what insights do they provide?
Advanced
- Reactivity Differences : The isopropoxy group in the target compound increases steric hindrance compared to smaller substituents (e.g., methoxy), slowing nucleophilic aromatic substitution.
- Electronic Effects : Iodine’s electron-withdrawing nature enhances aldehyde electrophilicity, favoring condensation reactions over non-iodinated analogs .
Methodology : Compare kinetic data (e.g., rate constants for Schiff base formation) between analogs to quantify substituent effects .
Q. How can retrosynthetic analysis and computational tools improve the synthesis of this compound?
Advanced
- Retrosynthetic Approach : Break the molecule into iodobenzaldehyde and alkoxy precursors. AI tools (e.g., PubChem’s retrosynthesis planner) suggest viable pathways using SNAr or Ullmann coupling .
- Computational Validation : DFT calculations (B3LYP/6-31G*) predict transition states for iodination, guiding reagent selection (e.g., NIS vs. ICl) .
Q. What are the major oxidation and reduction products of this compound, and how are they analyzed?
Advanced
- Oxidation : Forms 3-Ethoxy-5-iodo-4-isopropoxybenzoic acid using KMnO₄ in acidic conditions. Monitor via TLC (Rf decrease) and confirm by LC-MS (m/z = 412.2) .
- Reduction : Yields 3-Ethoxy-5-iodo-4-isopropoxybenzyl alcohol with NaBH₄. Characterize by IR (loss of C=O peak) and ¹H NMR (new -CH₂OH multiplet at 4.5 ppm) .
Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?
Advanced
- Data Triangulation : Cross-reference PubChem, CAS Common Chemistry, and experimental measurements. For example, solubility in DMSO may vary due to hygroscopicity; use Karl Fischer titration to quantify water content .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Iodine’s lability under light requires amber vials and inert storage .
Q. What role does this compound play in medicinal chemistry research, particularly in probing enzyme interactions?
Advanced
- Enzyme Probes : The aldehyde group acts as an electrophilic warhead in covalent inhibitors (e.g., targeting cysteine proteases).
- Biological Assays : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify binding affinities. Use SPR or ITC to quantify interactions .
Q. What strategies are recommended for scaling up synthesis while maintaining regioselectivity?
Advanced
- Flow Chemistry : Continuous iodination in microreactors improves heat dissipation and reduces byproducts .
- DoE Optimization : Apply factorial design to variables (temperature, stoichiometry). For example, a 2³ design identifies optimal NIS:substrate ratio (1.2:1) .
Q. How can isotopic labeling (e.g., deuterated ethoxy groups) aid in metabolic or mechanistic studies?
Advanced
Properties
IUPAC Name |
3-ethoxy-5-iodo-4-propan-2-yloxybenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IO3/c1-4-15-11-6-9(7-14)5-10(13)12(11)16-8(2)3/h5-8H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSNCZFEJTXWIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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